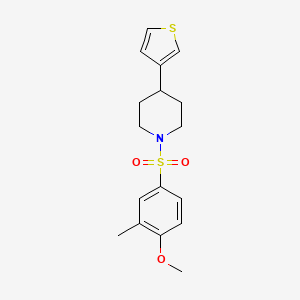
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-methoxy-3-methylbenzenesulfonyl chloride, is prepared by reacting 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the sulfonyl piperidine intermediate.
Thiophene Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-methoxy-3-methylbenzoic acid, while reduction of the sulfonyl group could yield 4-methoxy-3-methylphenyl sulfide.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonyl piperidines.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine would depend on its specific biological target. Generally, sulfonyl piperidines can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The specific pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 1-((4-Methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(phenyl)piperidine
Uniqueness
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-13-11-16(3-4-17(13)21-2)23(19,20)18-8-5-14(6-9-18)15-7-10-22-12-15/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWQQYBLKXLQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B2768863.png)
![N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2768866.png)
![methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate](/img/structure/B2768867.png)
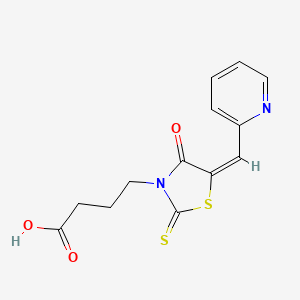

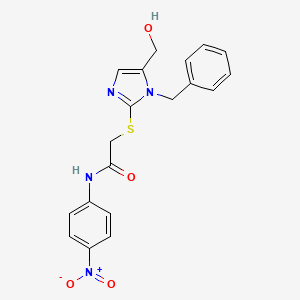

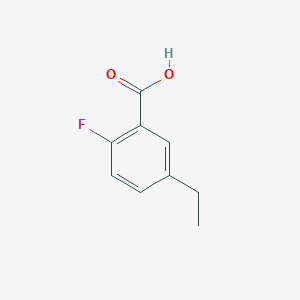
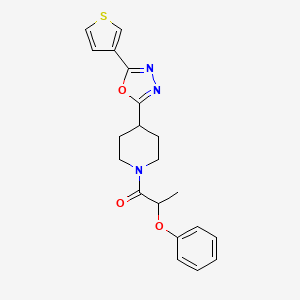
![N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2768880.png)
![2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2768882.png)

![2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2768884.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2768885.png)
